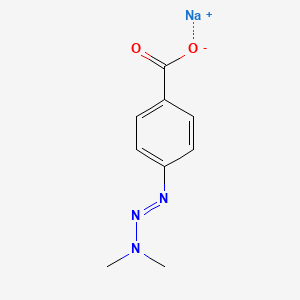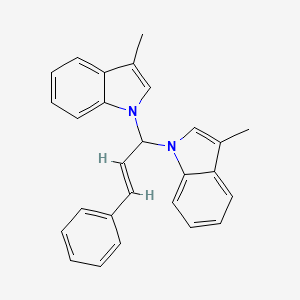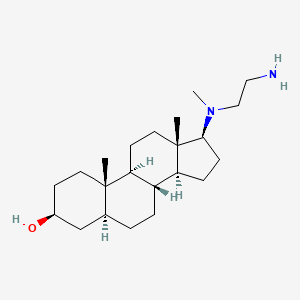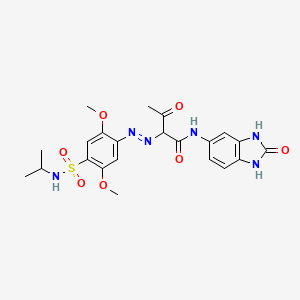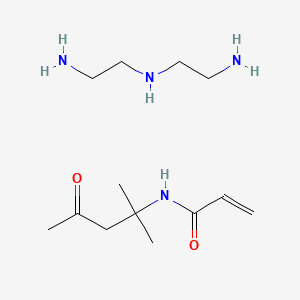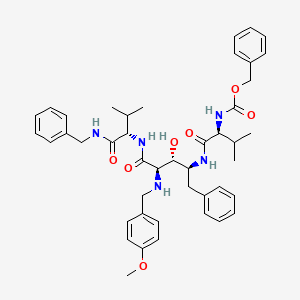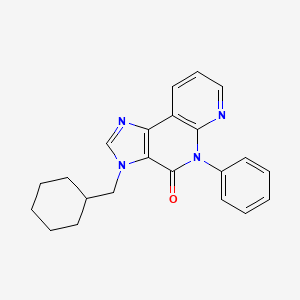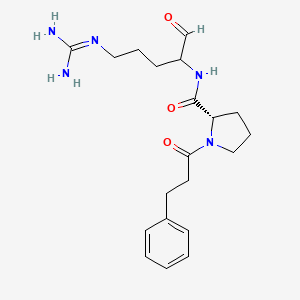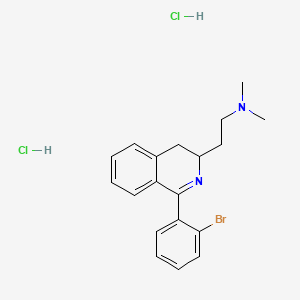
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンは、アクリジンファミリーに属する有機化合物です。アクリジンは、化学、生物学、医学など、さまざまな分野で多岐にわたる用途があることで知られています。この化合物は、9,10-ジヒドロ-10-メチルアクリジン部分にシクロヘキサノン環が結合したユニークな構造を特徴としています。
準備方法
合成経路と反応条件
2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンの合成には、通常、9,10-ジヒドロ-10-メチルアクリジンとシクロヘキサノンを特定の条件下で反応させることが伴います。反応は通常、酸または塩基などの触媒の存在下で行われ、目的の生成物の形成を促進します。温度や溶媒など、反応条件は、収率と純度が高くなるように最適化されます。
工業生産方法
工業的な環境では、2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンの製造は、大規模なバッチ式または連続プロセスで行われる場合があります。方法の選択は、コスト、効率、環境への配慮などの要素によって異なります。工業生産方法では、フローケミストリーなどの高度な技術が採用されることが多く、合成のスケーラビリティと再現性を高めています。
化学反応の分析
反応の種類
2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて対応するアクリドン誘導体を形成することができます。
還元: 還元反応は、この化合物をさまざまな還元型に変換することができます。
置換: この化合物は、置換反応を起こすことができ、官能基が他の基に置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。温度、圧力、溶媒などの反応条件は、目的の結果が得られるように慎重に制御されます。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、この化合物を酸化するとアクリドン誘導体が得られる可能性があり、還元すると元の化合物のさまざまな還元型が生成される可能性があります。
科学的研究の応用
2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンは、次のような幅広い科学研究における応用を有しています。
化学: この化合物は、有機合成や材料科学において重要なさまざまなアクリジン誘導体の合成における前駆体として使用されます。
生物学: この化合物を含むアクリジン誘導体は、抗菌作用や抗がん作用などの潜在的な生物学的活性を研究されています。
作用機序
2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンの作用機序には、DNAや酵素などの分子標的との相互作用が伴います。 この化合物はDNAにインターカレーションすることができ、DNAの構造と機能を破壊します。 さらに、特定の酵素を阻害し、さまざまな生化学的経路に影響を与える可能性があります。関与する正確な分子標的と経路は、特定の用途や使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンに類似した化合物には、次のようなものがあります。
9,10-ジヒドロ-9,9-ジメチル-10-(9-フェニル-9H-カルバゾール-3-イル)-アクリジン: 有機エレクトロニクスにおいて、ホール輸送層と電子ブロッキング層として使用されます。
アクリジン、9,10-ジヒドロ-9,9-ジメチル-: 材料科学や生物学など、さまざまな分野での用途で知られています。
ユニークさ
2-(9,10-ジヒドロ-10-メチル-9-アクリジニル)シクロヘキサノンを類似化合物から際立たせているのは、アクリジンとシクロヘキサノンの両方の特性を組み合わせたユニークな構造です。
特性
CAS番号 |
71167-39-0 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC名 |
2-(10-methyl-9H-acridin-9-yl)cyclohexan-1-one |
InChI |
InChI=1S/C20H21NO/c1-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)22/h2-3,5-6,8-9,11-12,16,20H,4,7,10,13H2,1H3 |
InChIキー |
YYLKUZRZKIMQIW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



